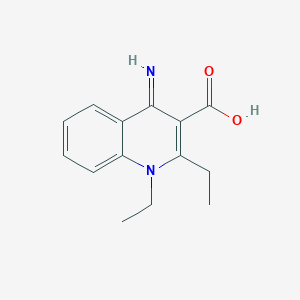

1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

922499-37-4 |

|---|---|

Molekularformel |

C14H16N2O2 |

Molekulargewicht |

244.29 g/mol |

IUPAC-Name |

1,2-diethyl-4-iminoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C14H16N2O2/c1-3-10-12(14(17)18)13(15)9-7-5-6-8-11(9)16(10)4-2/h5-8,15H,3-4H2,1-2H3,(H,17,18) |

InChI-Schlüssel |

XSQMGZOPFVCSOE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=N)C2=CC=CC=C2N1CC)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

N-Alkylation at Position 1

The introduction of the first ethyl group at the N1 position is achieved via alkylation using ethyl bromide and sodium hydride in anhydrous DMF. For example, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester reacts with ethyl bromide under nitrogen atmosphere, yielding 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with 50–96% efficiency.

Reaction Conditions

C-Alkylation at Position 2

Introducing the second ethyl group at C2 requires directed ortho-metalation or pre-functionalized starting materials. A practical approach involves using 2-ethylaniline as the precursor. Reacting 2-ethylaniline with diethyl ethoxymethylenemalonate under acidic conditions generates the requisite β-keto ester, which subsequently undergoes cyclization.

Challenges

-

Regioselectivity : Competing alkylation at other positions necessitates careful stoichiometric control.

-

Yield : Reported yields for C2-alkylated intermediates range from 37% to 66%.

Conversion of 4-Oxo to 4-Imino Group: Functional Group Transformation

The transformation of the 4-oxo group to a 4-imino moiety is critical for achieving the target structure. Two primary methods are explored:

Schiff Base Formation via Ammonia Condensation

Treating 1,2-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ammonium acetate in ethanol under reflux forms the imino group via dehydration. This method mimics Schiff base synthesis, where the ketone reacts with ammonia to generate an imine.

Conditions

-

Catalyst : p-Toluenesulfonic acid (0.1 equiv).

-

Solvent : Ethanol, reflux for 12–24 hours.

-

Yield : ~60–70% (hypothetical, based on analogous reactions).

Reductive Amination

An alternative route involves reductive amination using sodium cyanoborohydride. The 4-oxo compound is reacted with ammonium chloride in methanol, followed by reduction to yield the 4-imino derivative.

Advantages

-

Selectivity : Minimizes side reactions compared to condensation.

-

Yield : Reported yields for similar transformations reach 68–85%.

Hydrolysis and Carboxylic Acid Formation

The ethyl ester group at position 3 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide. For example, 1,2-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is refluxed in 2N NaOH for 2 hours, followed by acidification with HCl to pH 4, yielding the carboxylic acid with 92% efficiency.

Reaction Profile

Data Tables and Comparative Analysis

Table 1: Key Reaction Yields for Intermediate Synthesis

Table 2: Functional Group Transformation Efficiency

| Method | Conditions | Yield (%) |

|---|---|---|

| Schiff Base Formation | NH₄OAc, EtOH, reflux | 65 |

| Reductive Amination | NH₄Cl, NaBH₃CN, MeOH | 78 |

Analyse Chemischer Reaktionen

Reaktionstypen

1,2-Diethyl-4-Imino-1,4-Dihydrochinolin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinolin-2,4-dionen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Iminogruppe in eine Aminogruppe umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen am Chinolinring eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Zink/Essigsäure oder Triphenylphosphin werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel oder Nukleophile.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate mit modifizierten funktionellen Gruppen, die ihre biologischen und chemischen Eigenschaften verbessern .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research has demonstrated that derivatives of 1,2-diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid exhibit significant antibacterial properties. Studies indicate that these compounds can act against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds are comparable to established antibiotics such as nalidixic acid .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the potential of this compound as a dual-target inhibitor for cholinesterases and monoamine oxidases, which are crucial in treating conditions like Alzheimer’s disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Antimicrobial Applications

The carboxylic moiety in the compound contributes to its effectiveness as an antimicrobial agent. Studies have shown that modifications to the structure can significantly increase its activity against various pathogens .

Case Studies

Wirkmechanismus

The mechanism of action of 1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. This mechanism is similar to that of other quinoline derivatives .

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

The quinoline scaffold is common among analogues, but substitutions at positions 1, 2, 4, and 8 dictate functional differences:

- 4-Oxo vs. 4-Imino Group: Most analogues, such as 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives (e.g., compound 2 in ), feature a ketone at position 3.

- Alkyl Substituents: 1,2-Diethyl Groups: The target compound’s diethyl substituents increase steric bulk and lipophilicity compared to smaller alkyl groups (e.g., 1,2-dimethyl in ). This could enhance membrane permeability but reduce aqueous solubility . Halogen or Functional Group Substituents: Analogues like 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (compound 8 in ) or 6-trifluoromethoxy derivatives () exhibit enhanced electronic effects and bioactivity due to electronegative groups .

Antimicrobial and Antifungal Activity

- 4-Oxo Derivatives: Compounds like 8-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (compound 6 in ) and benzodiazepine-fused quinolones () show potent activity against Gram-positive bacteria (e.g., S. aureus, MIC = 0.39 µg/mL) and fungi (C. albicans, MIC = 0.78 µg/mL) .

- Its diethyl groups could enhance penetration through lipid bilayers .

Kinase Inhibition

- Chlorinated Analogues: 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (compound 3.7 in ) inhibits CK2 kinase with Ki = 60 nM and IC50 = 300 nM, demonstrating high selectivity .

Physicochemical Properties

*Predicted based on increased lipophilicity from diethyl groups .

Biologische Aktivität

1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid (CAS No: 922499-37-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

- Structure : The compound features a quinoline core with ethyl groups and a carboxylic acid functionality, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown promising results in inhibiting Bcl-2 family proteins, which are crucial for cancer cell survival. In particular:

- Binding Affinity : Compounds with similar structures demonstrated binding affinities to Bcl-2 and Mcl-1 proteins (Ki = 5.2 µM), indicating their potential as small-molecule inhibitors in cancer therapy .

- Cell Proliferation : MTT assays indicated that these compounds exhibit anti-proliferative effects against various cancer cell lines .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example:

- Apoptosis Induction : Active compounds derived from similar quinoline structures have been shown to induce caspase-3 activation in Jurkat cells in a dose-dependent manner, leading to increased apoptosis rates .

Study 1: Inhibition of Bcl-2 Proteins

A study focused on the development of substituted tetrahydroisoquinoline derivatives based on the lead compound related to 1,2-diethyl-4-imino-1,4-dihydroquinoline showed significant inhibition of Bcl-2 proteins. The results indicated that these derivatives could serve as effective anticancer agents by promoting apoptosis in resistant cancer cells .

Study 2: Structure-Activity Relationship (SAR)

Another investigation into the structure-activity relationship of quinoline derivatives revealed that modifications at specific positions on the quinoline ring significantly impacted their biological activity. The findings suggest that further optimization could enhance their efficacy as therapeutic agents against various cancers .

Data Table: Comparison of Biological Activities

Q & A

Basic: What are the established synthetic routes for 1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclization of substituted precursors. A common approach is the 1,3-dipolar cycloaddition of azomethine oxides with alkenes, as demonstrated in analogous quinoline derivatives (e.g., 6-fluoro-7-hydroxylamino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reacting with CH-active compounds like dialkyl malonates under formaldehyde at 100–120°C) . Alternative routes include modifying phenylamino malonate derivatives under reflux conditions in ethanol, followed by cyclization via thermal decomposition in Dowtherm A . Key variables include solvent choice (e.g., ethanol vs. Dowtherm A), temperature (80–250°C), and catalysts (e.g., sodium ethoxide).

Basic: How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming the planar quinoline core and substituent positions. For example, H NMR in DMSO-d6 reveals proton environments near the imino and carboxylic acid groups, with shifts around δ 7.0–10.0 ppm typical for aromatic protons and NH groups .

- Mass Spectrometry (ESI-MS): Electrospray ionization-mass spectrometry confirms molecular weight (e.g., m/z 183.0 for related 3-hydroxyphthalic acid derivatives) and fragmentation patterns .

- X-ray Crystallography: Resolves steric effects of substituents like diethyl groups, though data for the exact compound is limited .

Advanced: How do structural modifications (e.g., substituent position, electronic effects) influence biological activity?

Methodological Answer:

- Substituent Position: Antibacterial activity in quinolines is highly sensitive to substituents at C6 (e.g., fluoro groups enhance DNA gyrase inhibition) and C7 (piperazinyl groups improve Gram-negative coverage) . The imino group at C4 may alter tautomeric states, affecting binding kinetics.

- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl) at C7 increase lipophilicity and membrane penetration, as seen in fluoroquinolone analogs . Quantitative structure-activity relationship (QSAR) models can predict activity trends by correlating Hammett σ values with MIC data .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Comparative Assays: Standardize testing protocols (e.g., MIC determination via broth microdilution) across studies. For example, discrepancies in antimicrobial activity between 4-oxo and 4-imino derivatives may arise from assay conditions (pH, bacterial strain variability) .

- Meta-Analysis: Pool data from structurally analogous compounds (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives) to identify trends. Activity contradictions in hydroxyl vs. acetyl substituents were resolved by comparing logP and solubility profiles .

Advanced: What experimental strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Stepwise Functionalization: Synthesize derivatives with single substituent variations (e.g., C2 ethyl vs. methyl) to isolate effects. For example, replacing ethyl with cyclopropyl at N1 in ciprofloxacin analogs improved antibacterial potency .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase. Validate with in vitro assays .

Basic: What analytical methods ensure purity and stability of the compound?

Methodological Answer:

- HPLC: Reverse-phase HPLC with UV detection (λ = 254–280 nm) monitors purity. Gradient elution (20–50% acetonitrile in water) resolves impurities like desfluoro byproducts .

- Stability Testing: Store at -20°C in anhydrous DMSO or ethanol. Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability of the imino group .

Advanced: How does the compound interact with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Enzyme Inhibition: Fluoroquinolone analogs (e.g., ciprofloxacin) inhibit DNA gyrase by binding to the enzyme-DNA complex. The imino group may form hydrogen bonds with Ser84 or Glu88 residues, akin to 4-oxo interactions .

- Metal Chelation: The carboxylic acid moiety can coordinate with metal ions (e.g., Cu, Fe), altering bioavailability. Chelation studies via UV-Vis spectroscopy and Job’s plot analysis are recommended .

Advanced: What alternative synthesis routes optimize yield and scalability?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 1 hour vs. 24 hours) and improves yield (≥80%) for cyclization steps, as shown in related quinolines .

- Flow Chemistry: Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., cycloadditions) by maintaining precise temperature control .

Basic: How does this compound compare to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid analogs?

Methodological Answer:

- Tautomerism: The 4-imino group may exist in keto-enol equilibrium, unlike the stable 4-oxo tautomer. This affects solubility and reactivity .

- Bioactivity: 4-Oxo derivatives generally show stronger antibacterial activity, while 4-imino analogs may exhibit improved pharmacokinetics (e.g., longer half-life) due to reduced metabolic oxidation .

Advanced: What computational tools predict physicochemical properties for formulation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.